molecular formula C12H15NO2S B7471779 4-[4-(Methylthio)benzoyl]morpholine

4-[4-(Methylthio)benzoyl]morpholine

Cat. No. B7471779
M. Wt: 237.32 g/mol
InChI Key: POAYBPHTHJGWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Methylthio)benzoyl]morpholine, also known as MMBM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMBM is a member of the morpholine family of compounds, which are widely used in the pharmaceutical industry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-[4-(Methylthio)benzoyl]morpholine is not fully understood, but it is believed to involve the formation of a stable complex with metal ions. This complex can then interact with various biological molecules, leading to the observed biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been found to induce apoptosis in cancer cells, potentially making it a useful therapeutic agent for cancer treatment. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-(Methylthio)benzoyl]morpholine in lab experiments is its high stability and solubility in water, which makes it easy to handle and use in various assays. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 4-[4-(Methylthio)benzoyl]morpholine. One area of interest is the development of this compound-based drug delivery systems for targeted drug delivery. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic agents. Additionally, further research is needed to fully understand the potential toxicity of this compound and its effects on human health.

Scientific Research Applications

4-[4-(Methylthio)benzoyl]morpholine has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. One of the most notable applications of this compound is its use as a fluorescent probe for the detection of metal ions such as zinc and copper. This compound has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, this compound has been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.

properties

IUPAC Name

(4-methylsulfanylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-16-11-4-2-10(3-5-11)12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAYBPHTHJGWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-(methylthio)benzoic acid (6.76 g, 40.2 mmol) and N-[2-(dimethylamino)ethyl]-N′-ethylcarbodiimide hydrochloride (9.24 g, 48.2 mmol) in THF (100 mL) was added morpholine (4.2 mL, 48.2 mmol). After stirring for 2 hours, the reaction was concentrated in vacuo and the residue partitioned between ethyl acetate (100 mL) and 2M hydrochloric acid (150 mL). The organic phase was separated, washed with 1M aqueous sodium carbonate solution, dried over sodium sulfate, filtered and concentrated in vacuo to give the title compound LC retention time 3.52 mins MS m/z 238 (MH+).
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
9.24 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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